

what is Triphenylamine-d15 and its chemical properties

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An In-depth Technical Guide to Triphenylamined15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylamine-d15 is the deuterated analogue of triphenylamine, a well-established organic compound with significant applications in materials science and as a pharmaceutical intermediate.[1] In **Triphenylamine-d15**, all fifteen hydrogen atoms on the three phenyl rings are replaced by deuterium isotopes. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The propeller-like, non-planar structure of the triphenylamine core imparts unique electronic and steric properties, which are largely retained in its deuterated form.

Chemical Identity and Properties

Triphenylamine-d15 is a stable, isotopically labeled compound. While specific experimental data for the physical properties of the deuterated form are not readily available in the literature, the properties of its non-deuterated counterpart, triphenylamine, provide a close approximation.



Isotopic labeling with deuterium typically results in a slight increase in molecular weight and can have minor effects on physical properties such as melting and boiling points.

Table 1: Chemical and Physical Properties of **Triphenylamine-d15** and Triphenylamine

Property	Triphenylamine-d15	Triphenylamine
Synonyms	N,N-Diphenylaniline-d15, Perdeuterotriphenylamine	N,N-Diphenylaniline
CAS Number	880462-20-4[1]	603-34-9[2][3]
Molecular Formula	C18D15N	C18H15N[2]
Molecular Weight	260.41 g/mol	245.32 g/mol
Appearance	-	Off-white to pale cream crystals or powder
Melting Point	Not reported	124-128 °C
Boiling Point	Not reported	347-348 °C
Solubility	Not reported	Insoluble in water; soluble in diethyl ether, benzene, and chloroform.

Chemical Reactivity and Characteristics

Triphenylamine and its deuterated analogue are notable for their non-basic nature, a significant deviation from typical amines. This is attributed to the delocalization of the nitrogen lone pair electrons into the three phenyl rings, which reduces their availability for protonation. The molecule adopts a propeller-like conformation due to steric hindrance between the phenyl groups.

The chemical reactivity is centered on the aromatic rings and the nitrogen atom. The phenyl rings can undergo electrophilic substitution reactions. The nitrogen atom, despite its low basicity, is the site of oxidation, readily forming a stable radical cation. This redox property is central to many of its applications in electronic materials.



Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Triphenylamine-d15** is not widely published. Direct deuteration of triphenylamine via H/D exchange requires harsh conditions. A more feasible approach involves the construction of the molecule from deuterated precursors using established synthetic methodologies for arylamines, such as the Buchwald-Hartwig amination or the Ullmann condensation.

Below is a proposed experimental protocol for the synthesis of **Triphenylamine-d15** via a modified Ullmann condensation, a common method for forming C-N bonds. This protocol is based on general procedures for similar reactions and would require optimization for this specific substrate combination.

Proposed Synthesis of Triphenylamine-d15 via Ullmann Condensation

Reaction: Diphenylamine + Bromobenzene-d5 → Triphenylamine-d15

Materials:

- Diphenylamine
- Bromobenzene-d5
- Copper(I) iodide (CuI)
- 1,10-Phenanthroline
- Potassium carbonate (K₂CO₃)
- Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add diphenylamine (1.0 equivalent), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).
- Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.



- Add anhydrous, degassed DMF to dissolve the solids.
- Add potassium carbonate (2.0 equivalents) and bromobenzene-d5 (1.2 equivalents) to the reaction mixture.
- Heat the mixture to 120-140 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into a solution of aqueous ammonia and stir for 30 minutes to complex the copper catalyst.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield Triphenylamine-d15.

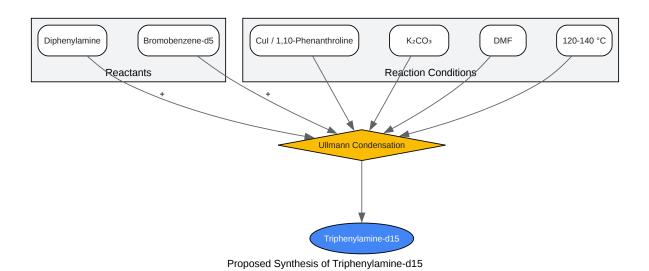
Characterization:

The final product should be characterized to confirm its identity and purity.

- ¹H NMR: To confirm the absence of protons on the aromatic rings.
- ²H NMR: To confirm the presence and location of deuterium atoms.
- Mass Spectrometry: To confirm the molecular weight of 260.41 g/mol.
- · Melting Point: To assess purity.

Visualizations

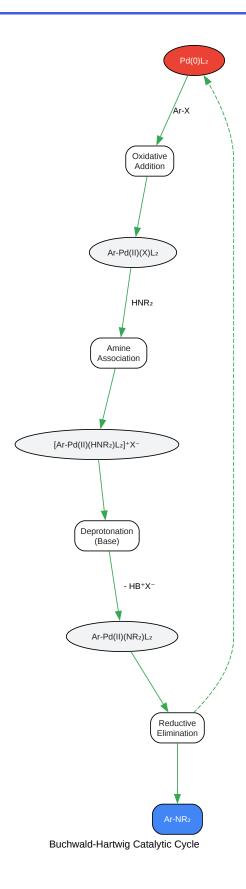




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Caption: Proposed Ullmann condensation for Triphenylamine-d15 synthesis.





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